Asciminib - 1492952-76-7

Asciminib

Catalog Number: EVT-260179
CAS Number: 1492952-76-7
Molecular Formula: C20H18ClF2N5O3
Molecular Weight: 449.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Asciminib is a first-in-class, allosteric inhibitor of BCR-ABL1 tyrosine kinase. [, ] It represents a novel therapeutic approach for CML, specifically targeting the ABL myristoyl pocket (STAMP) of the BCR-ABL1 oncoprotein. [, , , , , , , , , , , , , , , ] This mechanism of action distinguishes asciminib from all other approved tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site of the BCR-ABL1 protein. [, , , , , , , , , , , ]

Asciminib has been extensively studied in preclinical models and clinical trials for the treatment of CML, demonstrating significant efficacy against various BCR-ABL1 mutations, including the T315I mutation, which confers resistance to most approved TKIs. [, , , , , , , , , , , , ] Its unique mechanism of action and promising clinical activity have positioned asciminib as a potential game-changer in the management of CML.

Molecular Structure Analysis

Asciminib binds to a deep pocket on the C-lobe of the ABL1 kinase domain known as the myristoyl pocket. [] X-ray crystallographic studies of a ternary complex between asciminib, nilotinib, and the ABL1 protein with specific mutations (Thr315Ile and Asp382Asn) revealed this binding site. [] Nuclear magnetic resonance studies confirmed that asciminib can also form ternary complexes with the wild-type ABL1 protein in solution. []

Mechanism of Action

Asciminib inhibits the kinase activity of BCR-ABL1 by binding to the myristoyl pocket, an allosteric regulatory domain. [, , , , , , , , , , , , , , , ] This binding mimics the effect of myristate, a fatty acid that naturally binds to this pocket in native ABL1 kinase to induce an inactive conformation of the enzyme. [] In BCR-ABL1, the fusion protein lacks the N-terminal myristoylation site, leading to constitutive kinase activity. [] By binding to the myristoyl pocket, asciminib stabilizes the inactive state of BCR-ABL1, thereby inhibiting its oncogenic signaling. []

This unique mechanism of action allows asciminib to overcome resistance to ATP-competitive TKIs, as mutations in the ATP-binding site do not affect asciminib binding. [] Furthermore, asciminib can bind to the ABL1 kinase domain together with ATP-competitive TKIs, forming ternary complexes that can potentially impede the emergence of drug-resistant kinase mutations. []

Applications
  • Treating heavily pre-treated CML patients: Asciminib has demonstrated efficacy in patients with CML who have failed two or more prior lines of TKI therapy, including those with the T315I mutation. [, , , , , , ] These patients often have limited therapeutic options and poor outcomes with existing TKIs. Asciminib offers a new hope for these patients by providing a novel mechanism of action that can overcome resistance.
  • Overcoming TKI resistance: Asciminib has shown activity against various BCR-ABL1 mutations that confer resistance to ATP-competitive TKIs, including the T315I mutation. [, , , , , , ] This makes it a valuable therapeutic option for patients who have developed resistance to conventional TKIs.
  • Managing TKI intolerance: Asciminib has a favorable safety profile compared to some other TKIs. [, , , , ] It may be a suitable alternative for patients who cannot tolerate the side effects of conventional TKIs.
  • Potential for combination therapy: Asciminib can form ternary complexes with ATP-competitive TKIs, suggesting a potential for combination therapy. [, ] This approach could enhance efficacy and potentially delay the emergence of drug resistance.
  • Investigating mechanisms of TKI resistance: The study of asciminib resistance has shed light on novel mechanisms of TKI resistance involving mutations in the BCR-ABL1 kinase N-lobe. [] This information can inform the development of new therapies that can overcome these resistance mechanisms.
Future Directions
  • Optimizing dosing strategies: Further research is needed to determine the optimal dosing regimen of asciminib, both as monotherapy and in combination with other TKIs. [, ]
  • Exploring combination therapy: Clinical trials are underway to evaluate the efficacy and safety of asciminib in combination with ATP-competitive TKIs. [] These trials will provide valuable information about the potential benefits and risks of this approach.
  • Evaluating long-term efficacy and safety: Continued follow-up of patients treated with asciminib is essential to assess its long-term efficacy and safety profile. [, ]
  • Investigating resistance mechanisms: A deeper understanding of the mechanisms underlying asciminib resistance is crucial for developing strategies to overcome this challenge. [, ]
  • Expanding treatment indications: Future research could explore the potential use of asciminib in other hematologic malignancies driven by ABL kinase activity. []

Properties

CAS Number

1492952-76-7

Product Name

Asciminib

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-6-[(3R)-3-hydroxypyrrolidin-1-yl]-5-(1H-pyrazol-5-yl)pyridine-3-carboxamide

Molecular Formula

C20H18ClF2N5O3

Molecular Weight

449.8 g/mol

InChI

InChI=1S/C20H18ClF2N5O3/c21-20(22,23)31-15-3-1-13(2-4-15)26-19(30)12-9-16(17-5-7-25-27-17)18(24-10-12)28-8-6-14(29)11-28/h1-5,7,9-10,14,29H,6,8,11H2,(H,25,27)(H,26,30)/t14-/m1/s1

InChI Key

VOVZXURTCKPRDQ-CQSZACIVSA-N

SMILES

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4

Solubility

Soluble in DMSO, not in water

Synonyms

ABL-001; AB -001; ABL001; asciminib; asciminib free base;

Canonical SMILES

C1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4

Isomeric SMILES

C1CN(C[C@@H]1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CC=NN4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.